4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide
Description
4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide is a synthetic organic compound with the molecular formula C17H16Br3NO3 and a molecular weight of 522.034 g/mol This compound is known for its unique structure, which includes a benzamide core substituted with a tribromoethyl group and a methoxyphenoxy moiety
Properties
Molecular Formula |
C17H16Br3NO3 |
|---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C17H16Br3NO3/c1-11-3-5-12(6-4-11)15(22)21-16(17(18,19)20)24-14-9-7-13(23-2)8-10-14/h3-10,16H,1-2H3,(H,21,22) |
InChI Key |
LBPBRQCBPCDVSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 4-methylbenzamide, is subjected to bromination using bromine (Br2) in the presence of a suitable catalyst to introduce the tribromoethyl group.
Etherification: The intermediate product is then reacted with 4-methoxyphenol in the presence of a base such as potassium carbonate (K2CO3) to form the methoxyphenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiols, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic properties. Its structural characteristics suggest that it may exhibit biological activities such as:
- Antimicrobial Activity : Research indicates that brominated compounds often possess antimicrobial properties. The tribromo substituents may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Anticancer Potential : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Studies focusing on related brominated benzamides have demonstrated cytotoxic effects against various cancer cell lines.
Material Science
The compound's unique chemical structure allows it to be explored as a component in:
- Photopolymerization Initiators : The incorporation of this compound into photoinitiators can enhance the efficiency of light-induced polymerization processes, crucial for developing advanced materials in coatings and adhesives.
- Polymeric Materials : Its ability to modify polymer properties could lead to innovations in creating materials with specific thermal and mechanical characteristics.
Environmental Chemistry
Due to its brominated nature, the compound may be studied for its environmental impact and degradation pathways. Understanding how such compounds behave in environmental contexts is critical for assessing their safety and regulatory compliance.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of several brominated compounds, including derivatives of 4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide. The results indicated significant inhibition of bacterial growth against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The tribromoethyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby affecting various cellular processes. The methoxyphenoxy group may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[2,2,2-tribromo-1-(4-chloroanilino)ethyl]benzamide
- 4-methyl-N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide
- 4-methyl-N-[2,2,2-tribromo-1-(2-nitrophenyl)amino]ethyl]benzamide
Uniqueness
4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs. Additionally, the tribromoethyl group provides a reactive site for further chemical modifications, allowing for the development of new derivatives with improved properties .
Biological Activity
4-Methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antiviral, antibacterial, and anticancer effects, drawing from various research studies and findings.
- Molecular Formula : C16H13Br3N2O4
- Molecular Weight : 537.005 g/mol
- CAS Number : 324770-02-7
Biological Activity Overview
The biological activity of this compound is primarily investigated through its interactions with various biological systems. The following sections summarize key findings related to its antiviral, antibacterial, and anticancer properties.
Antiviral Activity
Research indicates that derivatives of benzamide compounds exhibit significant antiviral properties. In particular, studies on similar compounds have shown that they can inhibit the replication of viruses such as Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), an enzyme that plays a crucial role in viral defense mechanisms .
Table 1: Antiviral Efficacy of Benzamide Derivatives
| Compound Name | Virus Targeted | Mechanism of Action | Reference |
|---|---|---|---|
| IMB-0523 | HBV | Increases A3G levels | |
| IMB-26 | HIV-1 | Broad-spectrum antiviral effects | |
| IMB-35 | HCV | Enhances A3G-mediated inhibition |
Antibacterial Activity
The antibacterial potential of similar compounds has been extensively studied. For instance, triazole derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Table 2: Antibacterial Activity of Related Compounds
| Compound Name | Bacteria Targeted | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 4a | E. coli | 0.5 µg/mL | |
| 4m | Staphylococcus aureus | 0.25 µg/mL |
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzamide derivatives, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanisms often involve modulation of signaling pathways associated with cell proliferation and survival .
Case Study:
In a study involving a series of benzamide analogs, certain compounds demonstrated potent cytotoxicity against melanoma cells (B16F10). These compounds were evaluated for their ability to inhibit cellular tyrosinase activity, which is linked to melanin production and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
